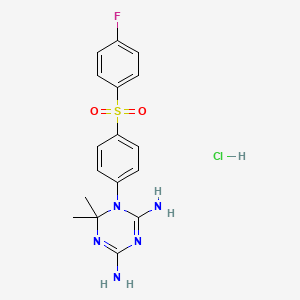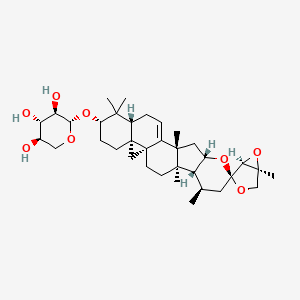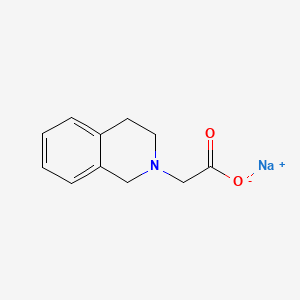
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reactants. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Similar in structure but may have different biological activities.
Isoquinoline derivatives: Share the isoquinoline core structure but differ in functional groups and substitutions.
Tetrahydroisoquinoline derivatives: Reduced forms of isoquinoline with different chemical properties.
Uniqueness
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt is unique due to its specific structure and the presence of the acetic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. Its sodium salt form also enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
200064-91-1 |
|---|---|
分子式 |
C11H12NNaO2 |
分子量 |
213.21 g/mol |
IUPAC名 |
sodium;2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);/q;+1/p-1 |
InChIキー |
LJMBZQAKXCXYTF-UHFFFAOYSA-M |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


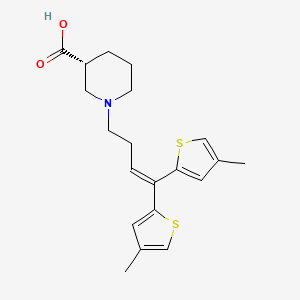
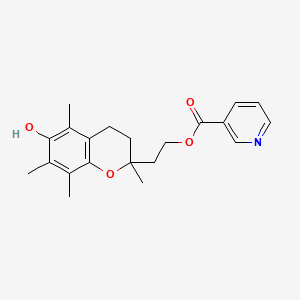

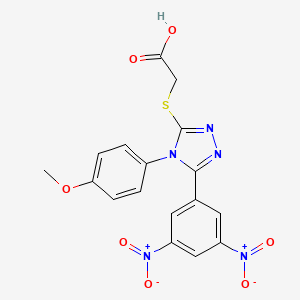


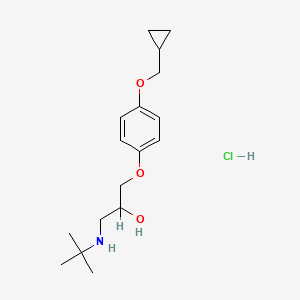
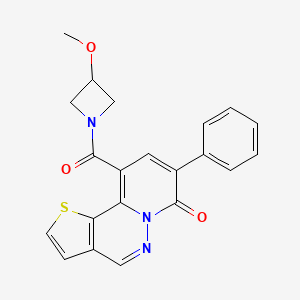
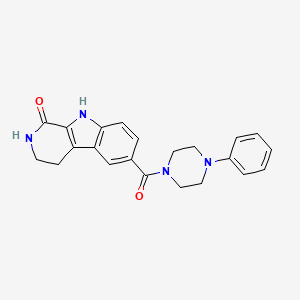
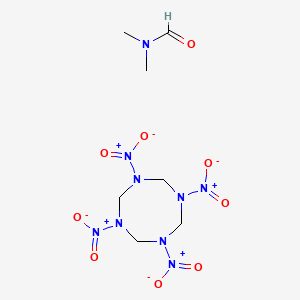

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
